molecular formula C16H14FN3OS2 B2875203 2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 862976-05-4

2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B2875203
CAS No.: 862976-05-4
M. Wt: 347.43
InChI Key: VILRIMUBNZPENU-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are found in a plethora of natural compounds and play an important role in living systems . They reveal interesting biocidal activities against a wide range of bacteria, viruses, helminths, fungi, and some tumor cell lines .

Scientific Research Applications

Antitumor Properties

Research on derivatives of 2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has shown significant potential in the field of cancer treatment. Studies have demonstrated potent cytotoxic effects in vitro, particularly in human breast cancer cell lines. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown strong cytotoxicity in MCF-7 and MDA 468 breast cancer cell lines, indicating their potential as broad-spectrum antitumor agents (Hutchinson et al., 2001). Further, the synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, which include similar compounds, have been shown to exhibit cytostatic activities against various malignant human cell lines, highlighting their potential as therapeutic agents for cancer treatment (Racané et al., 2006).

Application in Imaging and Diagnostics

Fluorinated 2-arylbenzothiazoles, closely related to the compound , have been explored as potential imaging agents for cancer. Their selective inhibitory activity against cancer cell lines makes them promising candidates for positron emission tomography (PET) imaging, which is crucial for cancer diagnostics. The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles indicates the potential of these compounds in enhancing the effectiveness of PET imaging in identifying and targeting cancer cells (Wang et al., 2006).

Bioactivation and Molecular Mechanisms

The bioactivation pathways of fluorinated benzothiazole antitumor molecules have been a subject of extensive research. Studies have shown that certain cytochromes play a significant role in the bioactivation and deactivation of these molecules, which is critical in understanding their antitumor activities and potential side effects. This research is vital for developing more effective cancer therapies based on benzothiazole derivatives (Wang & Guengerich, 2012).

Properties

IUPAC Name

2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c1-16(2)6-10-13(11(21)7-16)23-15(19-10)20-14-18-9-4-3-8(17)5-12(9)22-14/h3-5H,6-7H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILRIMUBNZPENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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